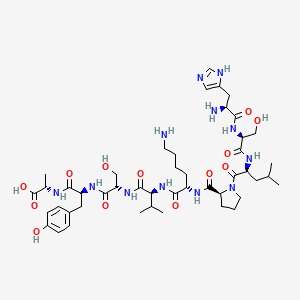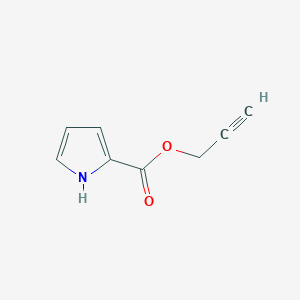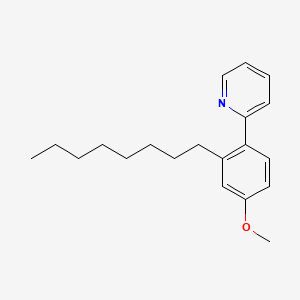![molecular formula C10H16N2 B12519680 3-[1-(Dimethylamino)ethyl]aniline CAS No. 697306-37-9](/img/structure/B12519680.png)
3-[1-(Dimethylamino)ethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Dimethylamino)ethyl]aniline is an organic compound that belongs to the class of aromatic amines It features a dimethylamino group attached to an ethyl chain, which is further connected to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(Dimethylamino)ethyl]aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 3-ethylphenol with a methylation reagent to obtain the desired compound . Another method involves the alkylation of aniline with methanol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound often employs the alkylation of aniline using methanol or dimethyl ether as the methylating agents. The reaction is catalyzed by acids, and the process is optimized for high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-[1-(Dimethylamino)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions are common, where the aromatic ring reacts with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds
Aplicaciones Científicas De Investigación
3-[1-(Dimethylamino)ethyl]aniline has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It serves as an intermediate in the production of various industrial chemicals and materials .
Mecanismo De Acción
The mechanism of action of 3-[1-(Dimethylamino)ethyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
N,N-Dimethylaniline: A tertiary amine with a similar structure but lacks the ethyl chain.
N,N-Diethylaniline: Another tertiary amine with ethyl groups instead of methyl groups.
Aniline: The parent compound without any alkyl substitution.
Uniqueness: 3-[1-(Dimethylamino)ethyl]aniline is unique due to the presence of both the dimethylamino group and the ethyl chain, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
697306-37-9 |
|---|---|
Fórmula molecular |
C10H16N2 |
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
3-[1-(dimethylamino)ethyl]aniline |
InChI |
InChI=1S/C10H16N2/c1-8(12(2)3)9-5-4-6-10(11)7-9/h4-8H,11H2,1-3H3 |
Clave InChI |
MYQXPFYHNMTSEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)N)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


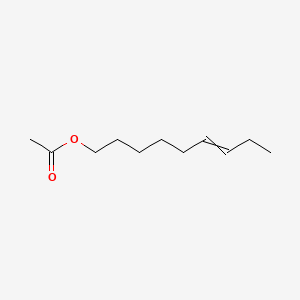
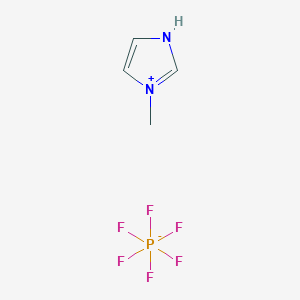
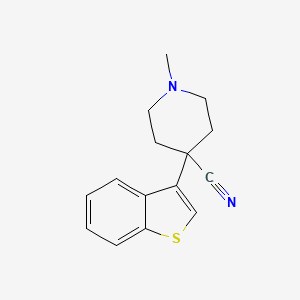
acetate](/img/structure/B12519609.png)
![2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12519617.png)
![2-Chloro-3-(chloromethyl)benzo[H]quinoline](/img/structure/B12519621.png)
![Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one, 7-(1,1-dimethylethyl)-3-methyl-](/img/structure/B12519622.png)
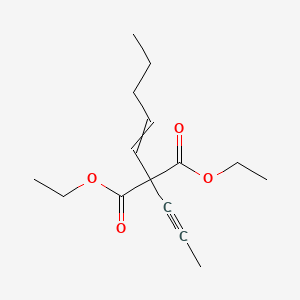
![1-Methyl-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12519628.png)
![1-(1-{1-Methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)piperidine](/img/structure/B12519636.png)
